Eicosapentaenoic Acid-d5 Ethyl Ester
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Overview
Description
Eicosapentaenoic Acid-d5 ethyl ester is a deuterated form of eicosapentaenoic acid ethyl ester, which is an esterified form of the omega-3 fatty acid eicosapentaenoic acid. This compound is primarily used as an internal standard for the quantification of eicosapentaenoic acid ethyl ester in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of eicosapentaenoic acid ethyl ester involves several steps:
Degumming and Deacidification: Sardine crude oil undergoes degumming and deacidification to obtain semi-refined sardine oil.
Esterification: The semi-refined sardine oil is esterified to produce esterified sardine oil.
Winterization: The esterified sardine oil is winterized to obtain semi-refined esterified sardine oil.
Bleaching and Deodorization: The semi-refined esterified sardine oil is bleached and deodorized through vacuum distillation.
Multi-Stage Distillation: The oil undergoes multi-stage distillation to separate heavy and light phase components.
Purification: The final purification is achieved using liquid chromatography to obtain high-purity eicosapentaenoic acid ethyl ester.
Industrial Production Methods
Industrial production of eicosapentaenoic acid ethyl ester typically involves large-scale extraction and purification processes, including molecular distillation and liquid chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Eicosapentaenoic Acid-d5 ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce eicosapentaenoic acid derivatives, while reduction may yield saturated fatty acid esters .
Scientific Research Applications
Eicosapentaenoic Acid-d5 ethyl ester has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of eicosapentaenoic acid ethyl ester.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in reducing triglyceride levels and cardiovascular risk.
Industry: Utilized in the production of high-purity omega-3 fatty acid supplements .
Mechanism of Action
Eicosapentaenoic Acid-d5 ethyl ester exerts its effects through several mechanisms:
Triglyceride Reduction: It reduces the synthesis and enhances the clearance of triglycerides by increasing β-oxidation and inhibiting acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT).
Anti-Inflammatory Effects: It has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Cell Membrane Stabilization: It stabilizes cell membranes by incorporating into phospholipids, reducing lipid oxidation
Comparison with Similar Compounds
Similar Compounds
Ethyl eicosapentaenoic acid: Another esterified form of eicosapentaenoic acid used for similar applications.
Docosahexaenoic acid ethyl ester: An esterified form of another omega-3 fatty acid, docosahexaenoic acid, with similar therapeutic effects.
Timnodonic acid ethyl ester: Another name for ethyl eicosapentaenoic acid
Uniqueness
Eicosapentaenoic Acid-d5 ethyl ester is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms enhances its stability and allows for more accurate quantification in mass spectrometry .
Properties
Molecular Formula |
C22H34O2 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
ethyl (5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-/i1D3,3D2 |
InChI Key |
SSQPWTVBQMWLSZ-IHLFCWNDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Origin of Product |
United States |
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